molecular formula C17H18N4O3 B12395165 1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione

1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione

Cat. No.: B12395165
M. Wt: 326.35 g/mol
InChI Key: FOUOSAVQDWJOGI-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines elements of pyridoindole and diazinane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization to introduce the diazinane moiety. Common reagents used in these reactions include trifluoroacetic acid, sodium triacetoxyborohydride, and various solvents such as tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the diazinane moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the diazinane moiety.

Scientific Research Applications

1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione include:

Uniqueness

The uniqueness of this compound lies in its combined structure of pyridoindole and diazinane, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H18N4O3/c1-20-15(22)12(16(23)21(2)17(20)24)14-13-10(7-8-18-14)9-5-3-4-6-11(9)19-13/h3-6,12,14,18-19H,7-8H2,1-2H3

InChI Key

FOUOSAVQDWJOGI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C2C3=C(CCN2)C4=CC=CC=C4N3

Origin of Product

United States

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